3-Methylflavone-8-carboxylic Acid-d5

Descripción general

Descripción

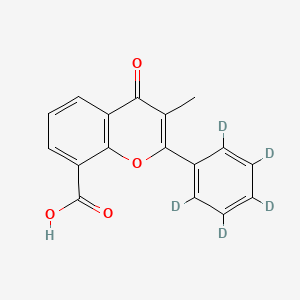

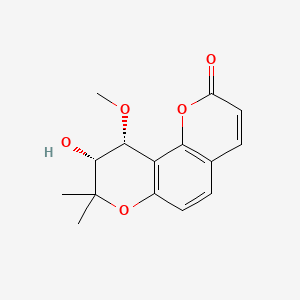

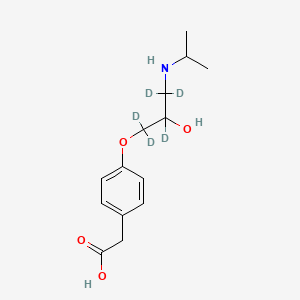

3-Methylflavone-8-carboxylic Acid-d5 is a biochemical reagent . It is the deuterium labeled 3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid . The CAS Number is 1189883-79-1 .

Molecular Structure Analysis

The molecular formula of this compound is C17 2H5 H7 O4 . The molecular weight is 285.31 .Physical And Chemical Properties Analysis

The molecular weight of this compound is 285.31 . The boiling point is 211 °C (1013 hPa) . The density is 1.408 g/cm³ (20 °C) .Aplicaciones Científicas De Investigación

Analytical Methods Development

Researchers have developed spectrofluorimetric and liquid chromatographic methods for determining 3-methylflavone-8-carboxylic acid, a metabolite of flavoxate hydrochloride, in human urine. These methods are crucial for understanding the drug's metabolism and excretion patterns, facilitating its analysis in clinical and pharmacokinetic studies. The spectrofluorimetric approach is based on the native fluorescence of the metabolite in methanol, offering a simple, sensitive, and selective way to measure its concentration in biological samples. The high-performance liquid chromatographic (HPLC) technique employs a CN column with a specific mobile phase to separate and quantify the metabolite, highlighting its importance in drug dissolution rate studies (Zaazaa, H., Mohamed, A., Hawwam, M. A., & Abdelkawy, M., 2015); (El-Gindy, A., Sallam, S., & Abdel-Salam, R. A., 2007).

Synthesis Control and Quality Assurance

The establishment of liquid chromatographic fingerprints for 3-methylflavone-8-carboxylic acid (MFCA) is vital for controlling its synthesis and ensuring the quality of the final product. This technique allows for the separation and quantification of impurities in MFCA and its intermediates, providing a comprehensive overview of the compound's purity and the efficiency of the synthesis process. Such analytical methods are essential for the pharmaceutical industry to maintain high standards of drug production and safety (Qiao, J., Sheng, D., & Lian, H., 2009).

Biochemical and Pharmacokinetic Studies

The determination of 3-methylflavone-8-carboxylic acid in human plasma by HPLC is crucial for pharmacokinetic studies, allowing researchers to understand the drug's behavior in the body, including absorption, distribution, metabolism, and excretion. This knowledge is fundamental for optimizing drug dosing, improving therapeutic efficacy, and minimizing adverse effects. Such studies contribute to the safe and effective use of pharmacologically active compounds in clinical settings (Ying, H., 2000).

Molecularly Imprinted Polymers for Selective Extraction

The development of molecularly imprinted polymers for the selective extraction of 3-methylflavone-8-carboxylic acid from complex biological matrices like human urine represents a significant advancement in bioanalytical chemistry. These polymers, designed to mimic natural recognition elements, offer high specificity and selectivity for the target molecule, facilitating its accurate and efficient detection in the presence of various endogenous substances. This technology has the potential to revolutionize the analysis of drug metabolites in biomedical research and diagnostics (Rao, R. N., Maurya, P., Kuntamukkala, R., Vitthal, W. D., & Talluri, M. K., 2011).

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that this compound is a deuterium-labeled version of 3-methyl-4-oxo-2-phenyl-4h-chromene-8-carboxylic acid . The targets of this parent compound could potentially be the targets of the deuterium-labeled version as well.

Biochemical Pathways

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Pharmacokinetics

It is known that deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Análisis Bioquímico

Biochemical Properties

3-Methylflavone-8-carboxylic Acid-d5 plays a significant role in biochemical reactions due to its stable isotope labeling. It interacts with various enzymes, proteins, and other biomolecules, serving as a tracer for quantitation during drug development processes . The deuterium substitution in this compound can affect the pharmacokinetic and metabolic profiles of drugs, making it a valuable tool in studying enzyme kinetics and metabolic pathways .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s stable isotope labeling allows for precise tracking of its distribution and interaction within cells, providing insights into its effects on cellular functions . Studies have shown that this compound can impact the metabolic profiles of cells, altering the levels of specific metabolites and influencing gene expression patterns .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The deuterium labeling in this compound allows for detailed analysis of its binding interactions with enzymes and proteins, providing insights into its mechanism of action . This compound can inhibit or activate specific enzymes, leading to alterations in metabolic pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that the compound remains stable under recommended storage conditions, but its long-term effects on cellular function can vary depending on the experimental conditions . In vitro and in vivo studies have demonstrated that this compound can have lasting impacts on cellular metabolism and gene expression over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can serve as an effective tracer for metabolic studies without causing significant adverse effects . At higher doses, this compound may exhibit toxic or adverse effects, including alterations in metabolic pathways and potential toxicity . Threshold effects have been observed, indicating that careful dosage optimization is necessary for accurate and safe experimental outcomes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels . The deuterium labeling allows for precise tracking of the compound’s involvement in these pathways, providing insights into its role in cellular metabolism . Studies have shown that this compound can affect the levels of specific metabolites, leading to alterations in metabolic profiles .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s stable isotope labeling allows for detailed analysis of its localization and accumulation within specific cellular compartments . Studies have demonstrated that this compound can accumulate in certain tissues, influencing its overall distribution and effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Detailed studies have shown that this compound can localize to specific subcellular regions, influencing its interactions with biomolecules and its overall biochemical effects .

Propiedades

IUPAC Name |

3-methyl-4-oxo-2-(2,3,4,5,6-pentadeuteriophenyl)chromene-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O4/c1-10-14(18)12-8-5-9-13(17(19)20)16(12)21-15(10)11-6-3-2-4-7-11/h2-9H,1H3,(H,19,20)/i2D,3D,4D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMMBBZOSQNLLMN-QRKCWBMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=O)C3=C(O2)C(=CC=C3)C(=O)O)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676032 | |

| Record name | 3-Methyl-4-oxo-2-(~2~H_5_)phenyl-4H-1-benzopyran-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1189883-79-1 | |

| Record name | 3-Methyl-4-oxo-2-(~2~H_5_)phenyl-4H-1-benzopyran-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

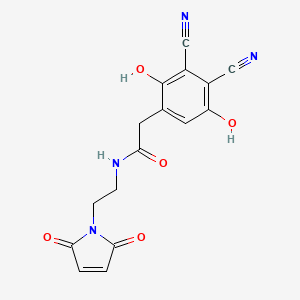

![(4S,5S,7S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,9(16),10,12-pentaene](/img/structure/B564549.png)

![3,7-Dioxatricyclo[6.3.0.02,6]undecan-9-ol](/img/structure/B564550.png)

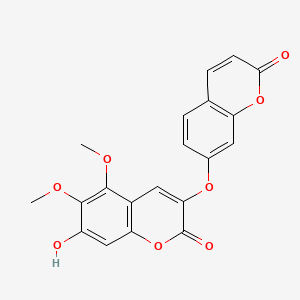

![(6,7-Dihydroxy-4,8,18-trimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl) benzoate](/img/structure/B564552.png)